molecular formula C13H14ClN3OS B1276944 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-14-4

4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1276944
CAS No.: 667414-14-4
M. Wt: 295.79 g/mol
InChI Key: VRSMSCVGAYKVFE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can lead to various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

What sets 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenoxy group, in particular, may enhance its antimicrobial properties compared to other similar compounds .

Properties

IUPAC Name

3-[1-(3-chlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-3-7-17-12(15-16-13(17)19)9(2)18-11-6-4-5-10(14)8-11/h3-6,8-9H,1,7H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSMSCVGAYKVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408978
Record name 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667414-14-4
Record name 5-[1-(3-Chlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667414-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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